Product packaging for 4,4,4-Trifluorobuta-1,2-diene(Cat. No.:CAS No. 406-40-6)

4,4,4-Trifluorobuta-1,2-diene

Cat. No.: B1630118
CAS No.: 406-40-6
M. Wt: 108.06 g/mol
InChI Key: BAHJWIMBPOIILA-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobuta-1,2-diene is a useful research compound. Its molecular formula is C4H3F3 and its molecular weight is 108.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3F3 B1630118 4,4,4-Trifluorobuta-1,2-diene CAS No. 406-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

406-40-6

Molecular Formula

C4H3F3

Molecular Weight

108.06 g/mol

InChI

InChI=1S/C4H3F3/c1-2-3-4(5,6)7/h3H,1H2

InChI Key

BAHJWIMBPOIILA-UHFFFAOYSA-N

SMILES

C=C=CC(F)(F)F

Canonical SMILES

C=C=CC(F)(F)F

Origin of Product

United States

Significance of Allenic Frameworks in Advanced Synthetic Strategies

Allenic frameworks are characterized by a unique arrangement of two consecutive carbon-carbon double bonds, resulting in a linear central carbon atom and two perpendicular π-systems. researchgate.netrsc.orgwikipedia.org This structural feature imparts high reactivity and makes allenes exceptionally versatile intermediates in a wide array of chemical transformations. researchgate.netresearchgate.net They are more reactive than simple alkenes due to higher strain, and the presence of distinct substituents on the terminal carbons can lead to axial chirality, which is crucial in asymmetric synthesis. mdpi.com

The synthetic utility of allenes is demonstrated by their participation in various reaction types:

Cycloaddition Reactions: Allenes readily undergo cycloadditions, such as [2+2], [4+2] (Diels-Alder), [3+2], and [2+2+2] reactions, to form a diverse range of cyclic and polycyclic compounds. mdpi.comnumberanalytics.com These reactions are fundamental for constructing complex molecular architectures from simpler precursors. mdpi.com

Transition-Metal Catalysis: Allenes are excellent substrates in transition-metal-catalyzed reactions. researchgate.netresearchgate.net Metals like palladium, rhodium, gold, and nickel can activate the allene (B1206475) moiety, facilitating hydrofunctionalization, cycloisomerization, and cross-coupling reactions. wikipedia.orgmdpi.com

Electrophilic and Radical Additions: The electron-rich π-bonds of allenes react with electrophiles and radicals, allowing for the introduction of a wide range of functional groups. rsc.orgacs.org The regioselectivity of these additions can often be controlled by the substituents on the allene framework. numberanalytics.com

The ability of allenes to serve as building blocks is evident in the synthesis of natural products, pharmaceuticals, and functional materials. researchgate.netrsc.orgresearchgate.net The first natural allene, pyrethrolone, was identified in 1924, and since then, numerous other allenic natural products have been discovered. rsc.org

Strategic Importance of Trifluoromethylation in Molecular Design and Synthesis

The introduction of a trifluoromethyl (–CF₃) group into an organic molecule is a widely used strategy in medicinal chemistry and materials science to enhance a compound's properties. hovione.comnih.gov The trifluoromethyl group is one of the most important fluorinated motifs, present in approximately 20% of fluorinated pharmaceuticals and 40% of fluorinated agrochemicals on the market. rsc.org

The strategic incorporation of the –CF₃ group can profoundly influence a molecule's physicochemical and biological characteristics:

Lipophilicity: The –CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes, potentially increasing its bioavailability. nih.govrsc.orgresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a –CF₃ group can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. rsc.orgthieme.dewikipedia.org

Binding Affinity: The strong electronegativity of the –CF₃ group alters the electronic properties of a molecule, which can enhance its binding affinity to target proteins or enzymes. thieme.dewikipedia.org

Acidity and Basicity: The electron-withdrawing nature of the –CF₃ group increases the acidity of nearby functional groups and lowers the basicity of compounds like trifluoroethanol. wikipedia.org

This strategic modification is a key tool in drug design, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds to create more effective and safer therapeutics. hovione.comnih.govmdpi.com Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgwikipedia.org

Historical Context and Evolution of Trifluoromethylated Allene Chemistry

Established Synthetic Routes to this compound

The preparation of this compound has been accomplished through several established synthetic pathways. A prominent and frequently cited method involves the reaction of a propargyl derivative with a trifluoromethyl source. Specifically, the reaction of Propargyl p-toluenesulfonate with a copper-(trifluoromethyl) reagent in N,N-dimethylformamide (DMF) has been shown to produce this compound. chemicalbook.com This reaction typically proceeds at temperatures ranging from 0°C to room temperature and affords the target allene in moderate yields, with one report citing a yield of 68%. chemicalbook.com

Another established route starts from 3,3,3-Trifluoropropyne. While specific reaction details are cataloged in chemical databases, the general transformation underscores the utility of simple fluorinated alkynes as precursors to more complex allenic structures. The synthesis of a related diazonium salt, this compound-1-diazonium, also utilizes propargyl p-toluenesulfonate and a copper (trifluoromethyl) reagent, highlighting the versatility of this precursor in accessing functionalized trifluoromethylated butadienes.

Starting MaterialReagentsSolventConditionsProductYieldReference
Propargyl p-toluenesulfonateCopper, (trifluoromethyl)-N,N-dimethylformamide0°C to Room TempThis compound68% chemicalbook.com
3,3,3-TrifluoropropyneNot specifiedNot specifiedNot specifiedThis compound--
Propargyl p-toluenesulfonateCopper (trifluoromethyl)N,N-dimethylformamide0°C to Room TempThis compound-1-diazoniumModerate

Development of Trifluoromethylated Allene Synthesis from Propargylic Alcohols

Propargylic alcohols have emerged as versatile and highly valuable starting materials for the synthesis of trifluoromethylated allenes. acs.org A significant advancement in this area is the development of a general method that utilizes trifluoromethyl-bearing propargylic alcohols as substrates under Lewis acid catalysis. acs.orgnih.gov This reaction is effectively conducted in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent. acs.orgnih.gov The choice of solvent and a strong Lewis or Brønsted acid catalyst, such as iron(III) chloride (FeCl₃) or triflic acid, is crucial for the reaction's success. acs.org Mechanistic studies suggest that the reaction proceeds through the formation of a CF₃-allene intermediate. acs.org

This methodology is notable for its potential in diversity-oriented synthesis, producing water as the only stoichiometric byproduct. acs.orgnih.gov By carefully tuning the reaction conditions, such as time and temperature, the initially formed allenes can be rearranged to provide other valuable structures like 1,3-biaryl-1-trifluoromethyl-1H-indenes. acs.orgnih.gov Furthermore, modifying the structure of the propargylic alcohol substrate allows for the synthesis of a range of trifluoromethylated 2H-chromenes. acs.orgnih.gov

Another important strategy involves the copper-mediated trifluoromethylation of propargylic halides and trifluoroacetates, which are themselves derived from propargylic alcohols. diva-portal.org This approach demonstrates the conversion of propargylic alcohol derivatives into the desired trifluoromethylated allenes. diva-portal.org

Asymmetric Synthesis Approaches Towards Chiral Trifluoromethylated Allenes

The demand for enantiomerically pure compounds has driven the development of asymmetric methods for synthesizing chiral trifluoromethylated allenes. These allenes possess axial chirality, making them valuable building blocks in organic synthesis. researchgate.netrsc.org

A prominent strategy involves the use of propargylic alcohols in the presence of a copper catalyst. acs.org A three-component reaction of a terminal alkyne, an aldehyde, and an amine, catalyzed by a copper salt, can generate densely functionalized trifluoromethyl allenols with high enantioselectivity. acs.org Specifically, the use of CuBr and ZnI₂ as catalysts or co-catalysts has proven effective for the asymmetric synthesis of axially chiral allenols from propargylic alcohols, aldehydes, and pyrrolidine, employing commercially available chiral ligands. acs.orgorganic-chemistry.org The hydroxyl group of the terminal alkyne plays a critical role in achieving high enantioselectivity through coordination. acs.org

The transfer of chirality is another powerful concept in this field. researchgate.net Optically active propargylic alcohols can serve as precursors, transferring their central chirality to the axial chirality of the resulting allene. researchgate.net This has been demonstrated in the synthesis of highly substituted indenes, where the transformation proceeds through a tetra-substituted allene intermediate derived from a propargyl alcohol. researchgate.net

Furthermore, visible light-induced photoredox catalysis combined with nickel catalysis has emerged as a tool for the asymmetric α-arylation of various functional groups, including those containing a trifluoromethyl moiety. chinesechemsoc.org While broader in scope, these advanced catalytic systems represent the cutting edge of asymmetric synthesis and hold potential for application in the construction of chiral trifluoromethylated allenes. chinesechemsoc.org

Catalytic SystemSubstratesKey FeaturesProduct TypeEnantiomeric Excess (ee)Reference
OrganocatalysisTerminal Alkyne, Aldehyde, AmineThree-component approachDensely functionalized trifluoromethyl allenolsHigh acs.org
CuBr / ZnI₂ / Chiral LigandPropargylic Alcohol, Aldehyde, PyrrolidineCoordination of alcohol essential for high eeAxially chiral allenolsUp to 97% acs.orgorganic-chemistry.org
Pd-catalysisProchiral allenesDesymmetric [4+3] cycloadditionSeven-membered exocyclic axially chiral allenesGood rsc.org
OrganocatalysisAlkenylboroxine, CF₃-diazomethane, BINOLAsymmetric homologationChiral α-CF₃ allylboronic acidsHigh bohrium.com

Comparative Analysis of Difluoromethylated Allene Synthetic Protocols

While the focus is on trifluoromethylated compounds, the synthesis of difluoromethylated allenes provides valuable comparative insights into the construction of fluorinated allenes. The difluoromethyl (CF₂H) group is a significant pharmacophore, acting as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, and amino groups. researchgate.net

A key protocol for synthesizing difluoromethylated allenes is a metal-free, regioselective trifunctionalization of 1,3-enynes. researchgate.netnih.gov This method utilizes N-fluorobenzenesulfonimide (NFSI) as both the fluorinating and aminating agent, proceeding through a double C-F bond formation and the concurrent introduction of an amino group. researchgate.netresearchgate.netnih.gov Mechanistic studies, including DFT calculations, point to an unusual dibenzenesulfonimide-assisted fluorination/fluoroamination pathway. nih.gov

More recently, a strategy involving dual photoredox and N-heterocyclic carbene (NHC) catalysis has been developed for the 1,4-mono/di-fluoromethylative acylation of 1,3-enynes. rsc.org In this protocol, RƒSO₂Na salts (where Rƒ = CH₂F, CF₂H) serve as the radical precursors for the monofluoromethyl or difluoromethyl groups under mild, visible-light-promoted conditions. rsc.org

ProtocolKey ReagentsCatalystKey FeaturesSubstratesReference
TrifunctionalizationN-fluorobenzenesulfonimide (NFSI)Metal-freeRegioselective, double C-F bond formation and amination.1,3-Enynes researchgate.netresearchgate.netnih.gov
Fluoromethylative AcylationRƒSO₂Na, Acyl FluoridesDual Photoredox/NHCMild conditions, wide substrate scope, radical-based.1,3-Enynes rsc.org

The primary distinction between these protocols lies in their activation method and reaction mechanism. The trifunctionalization of 1,3-enynes is a metal-free thermal process, offering advantages in terms of potential metal contamination in final products. researchgate.net In contrast, the fluoromethylative acylation relies on photoredox catalysis, which allows the reaction to proceed under very mild conditions (room temperature, visible light) and offers a different scope of functional group tolerance. rsc.org

Emerging Strategies for Stereoselective Construction of Trifluorinated Allene Systems

The field of allene synthesis is continuously evolving, with new strategies emerging that offer improved stereoselectivity, efficiency, and milder reaction conditions. Visible light photoredox catalysis is at the forefront of these developments. rsc.org Dual catalytic systems, such as photoredox/nickel or photoredox/copper catalysis, are being employed for the synthesis of allenes from precursors like propargylic carbonates and esters. rsc.org These methods avoid harsh reagents and often exhibit high functional group tolerance. rsc.org

Palladium-catalyzed reactions also represent a significant area of innovation. For instance, the reaction of chloroprene (B89495) with soft nucleophiles provides a route to functionalized terminal allenes. organic-chemistry.org Another advanced strategy is the palladium-catalyzed three-component coupling of aryl iodides, allenes, and diazo compounds, which can furnish 1,3-dienes stereoselectively. mdpi.com While not directly producing trifluorinated allenes, these methods establish principles that can be adapted.

Organocatalysis is another powerful emerging tool. A highly regioselective fluorination of unactivated allenes has been developed based on I(I)/I(III) catalysis. researchgate.net This approach allows for the conversion of allenes, which can be derived from propargylic alcohols, into valuable propargylic fluorides, demonstrating the potential of organocatalysis to control regioselectivity in fluorination reactions. researchgate.net The development of dienylation as a strategy for the direct installation of a four-carbon unsaturated unit is also an emerging area that streamlines the synthesis of complex conjugated systems, which could include fluorinated structures. nih.gov

Fundamental Reactivity Paradigms of Allenes: Nucleophilic, Electrophilic, and Radical Pathways

Allenes are characterized by their two consecutive carbon-carbon double bonds, a structural feature that imparts them with higher reactivity compared to simple alkenes and alkynes. rsc.org This enhanced reactivity stems from the strained nature of the cumulated diene system. rsc.org The reactivity of allenes can be broadly categorized into three main pathways: nucleophilic, electrophilic, and radical additions. rsc.orgresearchgate.net

Nucleophilic Attack: The central carbon of the allene system is sp-hybridized and electrophilic, making it susceptible to attack by nucleophiles.

Electrophilic Addition: The terminal sp2-hybridized carbons of the allene are electron-rich and can be attacked by electrophiles. These reactions often proceed with a high degree of regio- and stereoselectivity. acs.org

Radical Pathways: Allenes are excellent substrates for radical reactions. rsc.org Radicals tend to add to the central carbon of the allene, generating a resonance-stabilized allylic radical intermediate, which can then undergo further transformations. researchgate.net The regioselectivity of radical additions is influenced by factors such as the nature of the radical, the substitution pattern of the allene, and reaction conditions. acs.org

The versatility of allenes in these fundamental reaction types makes them valuable building blocks in organic synthesis. rsc.org

Stereoelectronic Modulation of Allene Reactivity by the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a potent electron-withdrawing group that significantly influences the reactivity of adjacent functional groups through stereoelectronic effects. researchgate.netbasna.irrsc.org When appended to an allene, as in this compound, the CF3 group exerts a strong inductive effect, which alters the electron distribution within the allene framework. researchgate.net This electronic perturbation impacts the course of chemical reactions.

The electron-withdrawing nature of the CF3 group can enhance the electrophilicity of the allene system, making it more susceptible to nucleophilic attack. Conversely, it can decrease the nucleophilicity of the double bonds, potentially slowing down reactions with electrophiles. In the context of radical reactions, the trifluoromethyl group can stabilize adjacent radical centers through inductive effects. rsc.org The stereoelectronic influence of the CF3 group is a key factor in determining the regioselectivity and stereoselectivity of additions to trifluoromethylated allenes.

Electrophilic Addition Reactions of this compound

Electrophilic additions to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, with the outcome often dependent on reaction temperature. transformationtutoring.commasterorganicchemistry.com At lower temperatures, the kinetically controlled 1,2-addition product is favored, while at higher temperatures, the thermodynamically more stable 1,4-addition product predominates. masterorganicchemistry.commasterorganicchemistry.com The initial step in these reactions is the protonation of a double bond to form the most stable carbocation intermediate. libretexts.orgyoutube.com

In the case of this compound, the strong electron-withdrawing effect of the trifluoromethyl group deactivates the adjacent double bond towards electrophilic attack. Therefore, electrophilic addition is expected to occur preferentially at the more remote C1-C2 double bond. Protonation at C1 would lead to a secondary carbocation at C2, which is also an allylic cation due to resonance with the C3-C4 double bond.

Recent studies have shown that electrophilic additions to allenes can be highly stereoselective. acs.org For instance, the electrophilic addition of bromine to 1,3-butadiene (B125203) yields a mixture of 1,2- and 1,4-addition products. libretexts.org While specific studies on the electrophilic addition to this compound are not extensively detailed in the provided context, the general principles of electrophilic additions to conjugated systems provide a framework for predicting its reactivity. libretexts.orglibretexts.org The presence of the trifluoromethyl group is expected to influence the stability of the carbocation intermediates and thus the ratio of 1,2- to 1,4-addition products.

Radical Functionalization of this compound

The radical functionalization of allenes has emerged as a powerful tool in organic synthesis. rsc.org The trifluoromethyl group plays a significant role in directing the outcome of these reactions.

Intermolecular Radical Additions to Trifluoromethylated Allenes

The intermolecular addition of radicals to allenes is a well-established method for the synthesis of functionalized molecules. beilstein-journals.orgnih.gov The regioselectivity of this addition is a key consideration. Generally, radical attack occurs at the central carbon of the allene to form a more stable, substituted allylic radical. researchgate.net

In the context of trifluoromethylated allenes, the addition of a trifluoromethyl radical, first reported by Haszeldine over seven decades ago, remains a vigorous area of research. rsc.org The trifluoromethyl radical, often generated from reagents like trifluoromethanesulfonyl chloride or Togni's reagent, adds to the allene to form an allyl radical intermediate. rsc.orgnih.gov This intermediate can then be trapped by a variety of nucleophiles or undergo further transformations.

For instance, the copper-catalyzed intermolecular oxytrifluoromethylation of allenes with Togni's reagent II as the CF3 radical source leads to the installation of the trifluoromethyl group at the central carbon of the allene. nih.gov

Intramolecular Radical Cyclization Pathways

Intramolecular radical cyclizations of allenes provide an efficient route to cyclic and polycyclic compounds. nih.gov The regioselectivity of these cyclizations is influenced by the substitution pattern of the allene and the length of the tether connecting the radical precursor to the allene moiety. acs.org

In trifluoromethylated systems, intramolecular radical cyclizations have been employed to synthesize various heterocyclic scaffolds. For example, a copper-catalyzed alkene-trifluoromethylation-triggered nitrile insertion/remote functionalization relay process has been developed to synthesize trifluoromethylated azaheterocycles. acs.org Similarly, visible-light-mediated trifluoromethylation/cyclization of unactivated alkenes can be used to construct chroman-4-one and related heterocyclic structures. researchgate.net These reactions often proceed through the formation of a radical intermediate that undergoes intramolecular cyclization. beilstein-journals.orgacs.org

Mechanistic Elucidation of Radical-Mediated Transformations

Understanding the mechanism of radical-mediated transformations is crucial for controlling their outcome. Mechanistic studies often involve radical trapping experiments, kinetic isotope effect studies, and computational calculations.

In the radical functionalization of allenes, a common mechanistic motif involves the initial addition of a radical to the central carbon of the allene, forming a resonance-stabilized allylic radical. rsc.orgresearchgate.net This intermediate can then be oxidized to a carbocation, which is subsequently trapped by a nucleophile. rsc.org Alternatively, the allylic radical can directly couple with another radical species. nih.gov

For example, in the photoredox-catalyzed trifluoromethylation of aryl allenes, the proposed mechanism involves the generation of a trifluoromethyl radical that attacks the central carbon of the allene. The resulting allyl radical is then oxidized to a carbocation, which is trapped by a nucleophile. rsc.org In other systems, such as the copper-catalyzed trifluoromethylthiocyanation of allenes, the reaction is proposed to proceed through the coupling of the allylic radical intermediate with a nucleophilic radical. nih.gov

Control experiments, such as the addition of radical scavengers like TEMPO or BHT, are often used to confirm the involvement of radical intermediates. nih.gov The inhibition of the reaction in the presence of these scavengers provides strong evidence for a radical pathway.

Cycloaddition Chemistry of this compound

The unique electronic and steric properties of this compound, a trifluoromethylated allene, make it a versatile participant in various cycloaddition reactions. Its reactivity profile is distinct from that of non-fluorinated allenes and dienes, leading to novel synthetic pathways and mechanistic insights.

Diels-Alder Reactions of Trifluoromethylated Dienes and Allenes

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, typically involves a conjugated diene and a dienophile. wikipedia.org The introduction of trifluoromethyl groups significantly influences the electronic nature of the reactants, thereby affecting their roles and the reaction mechanism.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. mychemblog.com However, the strong electron-withdrawing nature of the trifluoromethyl group can alter this dynamic. Trifluoromethylated allenes like this compound can function as either the 4π (diene) or 2π (dienophile) component, depending on the reaction partner. organic-chemistry.org When reacting with an electron-rich diene, the trifluoromethylated allene acts as an electron-poor dienophile. Conversely, it can behave as a diene in the presence of a sufficiently electron-deficient dienophile. This versatility expands the synthetic utility of trifluoromethylated allenes in constructing complex cyclic systems.

While the Diels-Alder reaction is classically described as a concerted process where bond formation occurs simultaneously, the presence of substituents can lead to asynchronicity in the transition state. wikipedia.orgnih.gov In the case of trifluoromethylated systems, the significant electronic and steric influence of the CF3 group often results in highly asynchronous transition states. acs.org Computational studies, such as those using DFT (Density Functional Theory), have shown that while the reactions are concerted, the C-C bond-forming distances in the transition state can be markedly different. acs.orgsci-hub.stescholarship.org This asynchronicity is attributed to the interplay of electronic effects and Pauli repulsion, where a more asynchronous pathway can reduce unfavorable steric interactions. nih.gov The degree of asynchronicity can be so pronounced in some cases that the transition state approaches a stepwise mechanism, although computational models often still favor a concerted, albeit highly asynchronous, pathway. acs.orgsci-hub.stescholarship.org

The Diels-Alder reaction is renowned for its high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com In reactions involving this compound and other substituted allenes, the stereochemical outcome is a critical aspect. The geometry of the diene and dienophile dictates the relative stereochemistry of the newly formed stereocenters in the cyclohexene (B86901) product. masterorganicchemistry.com For instance, a cis-dienophile will lead to a syn-substituted product, while a trans-dienophile will yield an anti-substituted product.

When both the diene and dienophile are unsymmetrical, the possibility of forming diastereomers (endo and exo products) arises. masterorganicchemistry.com In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions. organic-chemistry.org DFT calculations on related systems, such as strained azacyclic allenes, have successfully predicted the observed diastereoselectivities, indicating that the cycloadditions proceed through concerted asynchronous endo transition states. escholarship.org The regioselectivity of these reactions, which determines the orientation of the substituents on the newly formed ring, is also a key consideration, with certain substitution patterns favoring "ortho" and "para" isomers over "meta" products. masterorganicchemistry.com

The inverse-electron demand Diels-Alder (IEDDA) reaction reverses the traditional electronic requirements of the reactants. wikipedia.org In this variant, an electron-poor diene reacts with an electron-rich dienophile. organic-chemistry.orgwikipedia.org Trifluorinated systems, due to the powerful electron-withdrawing capacity of the CF3 group, are excellent candidates for the diene component in IEDDA reactions. dntb.gov.uaresearchgate.net For example, 3,6-bis(trifluoromethyl)tetrazine is a highly reactive diene in IEDDA reactions, where the reactivity is primarily controlled by the interaction energies rather than the distortion energies of the diene. researchgate.net These reactions are valuable for the synthesis of highly substituted heterocyclic compounds. nih.gov The reaction often proceeds through a [4+2] cycloaddition, followed by a retro-[4+2] elimination of a small molecule like nitrogen, leading to the formation of a stable aromatic or heteroaromatic ring. nih.gov

[2+2] Cycloaddition Reactions

In addition to [4+2] cycloadditions, this compound and similar fluorinated allenes can participate in [2+2] cycloaddition reactions to form four-membered rings. libretexts.orglibretexts.org These reactions typically occur under photochemical conditions or with specific types of reactants like ketenes. libretexts.org The formation of a [2+2] cycloadduct alongside a [4+2] adduct in some reactions can suggest the involvement of a stepwise mechanism with a common zwitterionic intermediate. mdpi.com The ability of allenes to undergo [2+2] cycloadditions provides a synthetic route to cyclobutane (B1203170) derivatives, which can be valuable building blocks in organic synthesis. escholarship.org

1,3-Dipolar Cycloaddition Reactions with Trifluoromethylated Allenes

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org This reaction is a type of pericyclic reaction that proceeds in a concerted, stereoconservative manner. organic-chemistry.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other governs the reaction's feasibility. organic-chemistry.org

In the context of this compound, the electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences its reactivity. The CF₃ group lowers the energy of the allene's π-orbitals, making it an electron-poor dipolarophile. Consequently, its reactions are most effective with electron-rich 1,3-dipoles, where the primary orbital interaction is between the HOMO of the dipole and the LUMO of the allene (Type III cycloaddition). wikipedia.org

Common 1,3-dipoles used in these cycloadditions include:

Azides: React with alkynes to form triazoles, a reaction famously accelerated by copper catalysis in "click chemistry". youtube.com

Nitrile Oxides: React with alkynes to yield isoxazoles. youtube.com

Nitrones: Can be used to synthesize various oxazolidine (B1195125) derivatives. ijrpc.com

Nitrile Imines: Undergo cycloaddition with alkynes to form pyrazoles. youtube.com

While specific studies on this compound are not extensively detailed in the reviewed literature, the general principles suggest it would readily engage with these dipoles to form trifluoromethyl-substituted five-membered heterocycles. The regioselectivity of the addition would be dictated by both electronic and steric factors, with the trifluoromethyl group exerting a strong directing effect. organic-chemistry.org

Table 1: Common 1,3-Dipolar Cycloaddition Reactions

1,3-Dipole Dipolarophile Product Heterocycle
Azide Alkyne 1,2,3-Triazole
Nitrile Oxide Alkyne Isoxazole
Nitrile Imine Alkyne Pyrazole

Intramolecular Cycloaddition Strategies

Intramolecular cycloadditions are valuable for constructing complex polycyclic systems in a single, efficient step. mdpi.com Linking the reacting moieties, such as a diene and a dienophile, within the same molecule provides an "entropic assistance" that can facilitate reactions that are difficult to achieve intermolecularly. mdpi.com

For a molecule containing the this compound core, intramolecular strategies could involve tethering it to a suitable reaction partner.

Intramolecular Diels-Alder Reaction: If the allene is tethered to a diene, an intramolecular [4+2] cycloaddition could occur. Transition metal catalysis, for instance with nickel, can significantly lower the activation barrier for these reactions, allowing them to proceed under much milder conditions than thermal methods. williams.edu The stereochemistry of the diene is often conserved in these catalyzed processes. williams.edu

Intramolecular 1,3-Dipolar Cycloaddition: Tethering the allene to a 1,3-dipole precursor, such as an azide, would enable an intramolecular "click" cycloaddition to form fused heterocyclic systems. nih.gov

The success of these intramolecular reactions is highly dependent on the nature and length of the tether connecting the two reactive groups. sandiego.edu A three-atom tether containing a heteroatom has been shown to be effective in promoting intramolecular cycloadditions involving cyclobutadiene. sandiego.edu

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to allene chemistry has unlocked novel pathways for molecular construction.

Principles of Transition Metal Catalysis in Allene Chemistry

Transition metal catalysis increases the rate of a chemical reaction by providing an alternative pathway with a lower activation energy, without the catalyst being consumed in the process. In allene chemistry, transition metals like palladium, nickel, rhodium, gold, and copper are frequently employed to control the unique reactivity of the cumulated diene system. researchgate.netccspublishing.org.cnuea.ac.uk

Key principles include:

Coordination: The metal center coordinates to one or both of the π-bonds of the allene, activating it towards nucleophilic attack or insertion reactions.

Selectivity Control: The choice of metal and, crucially, the ancillary ligands can precisely control the chemo-, regio-, and stereoselectivity of a reaction. researchgate.net For instance, in hydrosilylation, different phosphine (B1218219) ligands on a nickel catalyst can selectively produce either (Z)- or (E)-allylsilanes. researchgate.net

C-H Activation: First-row transition metals are increasingly used to catalyze the functionalization of C-H bonds in the presence of allenes, offering a highly atom-economical synthetic route. ccspublishing.org.cn

Intermediate Formation: Depending on the metal and reaction conditions, the allene can be transformed into various reactive intermediates, such as vinylpalladium or σ-allylpalladium species, which then participate in subsequent bond-forming steps. acs.org

Cross-Coupling Reactions for Allene Derivatization

Cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The use of allenes as coupling partners has led to the development of highly stereoselective methods for synthesizing complex dienes and other valuable structures.

Palladium-catalyzed Heck-type reactions of allenes with aryl halides can produce substituted 1,3-dienes with high stereoselectivity. nih.gov The choice of ligand is critical for achieving this selectivity and minimizing unwanted isomerization of the allene starting material. nih.gov Similarly, dehydrative cross-coupling between allylic alcohols and olefins, catalyzed by palladium, provides a direct route to 1,4-dienes, generating only water as a byproduct. homkat.nl

Nickel-catalyzed cross-electrophile coupling represents another powerful strategy, allowing for three-component reactions, such as the 1,2-silyl-arylation of 1,3-dienes. researchgate.net The trifluoromethyl group in this compound would act as a strong electronic director in these transformations, influencing the regiochemical outcome of the coupling reaction.

Table 2: Examples of Allene Cross-Coupling Reactions

Catalyst System Coupling Partners Product Type Reference
Pd(OAc)₂ / CyJohnPhos Allene + Aryl Iodide (Z,E)-1,3-Diene nih.gov
Pd(0) / Phosphoramidite Allylic Alcohol + Styrene 1,4-Diene homkat.nl
Ti(O-i-Pr)₄ / i-PrMgCl Allenic Alcohol + Alkyne 1,4-Diene nih.gov

Hydrofunctionalization Reactions of Trifluoromethylated Allenes

Hydrofunctionalization involves the addition of an H-Y bond across a π-system. For trifluoromethylated allenes, this provides a direct route to valuable fluorinated building blocks. A key challenge is controlling the regioselectivity of the addition.

A notable example is the ruthenium-catalyzed reductive coupling of CF₃-substituted allenes with paraformaldehyde, which serves as a hydrohydroxymethylation reaction. nih.gov This process exhibits complete regioselectivity, delivering products with all-carbon quaternary stereocenters bearing a CF₃ group. nih.gov The reaction proceeds through a ruthenium hydride intermediate, which adds to the allene, followed by insertion of formaldehyde (B43269) and subsequent cleavage to release the product alcohol. nih.gov

Table 3: Ruthenium-Catalyzed Hydrohydroxymethylation of a CF₃-Allene

Allene Substrate Product Yield Reference

This method provides a powerful alternative to traditional hydroformylation, which often suffers from poor regioselectivity with allene substrates. nih.gov

Carbofunctionalization Approaches

Carbofunctionalization refers to reactions where both a carbon-based group and a functional group are added across a π-system in a single operation. This strategy allows for the rapid construction of molecular complexity.

In the context of allenes, transition metal-catalyzed reactions can achieve various carbofunctionalizations:

Carbocyclization: Palladium(II)-catalyzed oxidative carbocyclization of enallenes (molecules containing both an alkene and an allene) can generate cyclic products with high diastereoselectivity.

Allene-Allene Coupling: An oxidative cross-coupling of two different allenes can be achieved using a palladium catalyst, where one allene partner contains a directing group. acs.org This reaction involves a selective allenic C-H activation to form a vinylpalladium intermediate, which is then intercepted by the second allene, ultimately forming a cross-conjugated triene ( uea.ac.ukdendralene). acs.org

These approaches, when applied to this compound, would be expected to yield highly functionalized fluorinated carbocycles and acyclic structures, with the CF₃ group playing a key role in directing the regioselectivity of the bond formations.

Metal-Mediated Rearrangement Reactions

Metal-mediated reactions of allenes are a cornerstone of modern synthetic chemistry, enabling the transformation of these cumulenic systems into a diverse array of more stable and synthetically versatile isomers. The rearrangement of allenes to conjugated 1,3-dienes is a thermodynamically favorable process, though often kinetically challenging. nih.gov Transition metals can facilitate this isomerization through various mechanisms, including the formation of metal-hydride species or π-allyl complexes, which lower the activation energy for the requisite 1,3-hydrogen shift. nih.govfrontiersin.org

While specific studies on the metal-mediated rearrangement of this compound are not extensively documented in the reviewed literature, research on analogous trifluoromethyl-substituted allenes provides significant insight into potential reactivity pathways. One notable transformation is the copper(I)-catalyzed boryl substitution of 1-trifluoromethyl allenes, which proceeds via a rearrangement to yield 3-boryl-substituted 1,1-gem-difluorodienes. nih.gov This reaction represents a formal rearrangement where the allene is converted into a conjugated diene scaffold.

The proposed mechanism involves a γ-selective borylcupration of the allene, followed by a β-fluoride elimination. nih.gov This process not only achieves the isomerization of the allene backbone but also incorporates a valuable boron functionality, opening avenues for further synthetic diversification through cross-coupling reactions.

A summary of the substrate scope for this copper-catalyzed boryl substitution of various trifluoromethyl-substituted allenes is presented below.

Substrate (Allene)Product (gem-Difluorodiene)Yield (%)Reference
1-(4-methoxyphenyl)-4,4,4-trifluoro-1,2-butadiene(Z)-2-(4-methoxyphenyl)-4,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)buta-1,3-diene91 nih.gov
1-(4-methylphenyl)-4,4,4-trifluoro-1,2-butadiene(Z)-2-(4-methylphenyl)-4,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)buta-1,3-diene85 nih.gov
1-phenyl-4,4,4-trifluoro-1,2-butadiene(Z)-2-phenyl-4,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)buta-1,3-diene72 nih.gov
1-(4-fluorophenyl)-4,4,4-trifluoro-1,2-butadiene(Z)-2-(4-fluorophenyl)-4,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)buta-1,3-diene69 nih.gov
1-(thiophen-2-yl)-4,4,4-trifluoro-1,2-butadiene(Z)-2-(thiophen-2-yl)-4,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)buta-1,3-diene75 nih.gov

Other metal-catalyzed reactions, such as acid-catalyzed cyclizations of trifluoromethylated allenes to indenes, have also been reported, highlighting the diverse rearrangement pathways available to these substrates. organic-chemistry.org

Catalytic Fluorination and Fluoroalkylation Strategies

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties. While direct catalytic fluorination of this compound is not explicitly detailed, a highly relevant and powerful strategy has been developed for the catalytic difunctionalization of its more stable isomer, 1-trifluoromethyl-1,3-butadiene. d-nb.infonih.gov Allenes can isomerize to their corresponding conjugated dienes under various conditions, suggesting that such a pathway could provide entry into this chemistry from the title allene. nih.gov

A significant advancement in this area is the regioselective 1,4-fluorodifunctionalization of trifluoromethyl-substituted 1,3-dienes using a hypervalent iodine(I)/iodine(III) catalytic cycle. nih.govd-nb.info This methodology allows for the controlled installation of two fluorine atoms or a fluorine atom and another nucleophile across the diene system. The process is catalyzed by an aryl iodide, such as p-toluenyl iodide (p-TolI), in the presence of an electrophilic fluorine source like Selectfluor® as the terminal oxidant.

The reaction exhibits high regioselectivity for 1,4-addition, yielding products with a stable tertiary C(sp³)–F bond. nih.gov A key advantage of this method is its stereoconvergence, where a mixture of E/Z diene isomers is converted into a single E-alkene product. d-nb.info

The versatility of this I(I)/I(III) catalytic system is further demonstrated by its application in 1,4-hetero-difunctionalization reactions. By including various external nucleophiles, a range of δ-fluoroalcohols, δ-fluoroamines, and their derivatives can be synthesized in a single step. nih.govthieme-connect.com

Table 1: Catalytic 1,4-Difluorination of Trifluoromethyl-Substituted 1,3-Dienes Reaction Conditions: Diene (1.0 equiv), p-TolI (20 mol%), Selectfluor® (1.5 equiv), Amine·HF (1:7.5), CHCl₃, rt, 24 h.

Diene Substrate (Ar group)ProductYield (%)Reference
Phenyl(E)-1,4-difluoro-1-phenyl-4-(trifluoromethyl)but-2-ene92 nih.gov
4-Bromophenyl(E)-1-(4-bromophenyl)-1,4-difluoro-4-(trifluoromethyl)but-2-ene82 thieme-connect.com
4-Nitrophenyl(E)-1,4-difluoro-1-(4-nitrophenyl)-4-(trifluoromethyl)but-2-ene49 thieme-connect.com
4-Fluorophenyl(E)-1,4-difluoro-1-(4-fluorophenyl)-4-(trifluoromethyl)but-2-ene86 d-nb.info
Naphthalen-2-yl(E)-1,4-difluoro-1-(naphthalen-2-yl)-4-(trifluoromethyl)but-2-ene89 d-nb.info

Table 2: Catalytic 1,4-Hetero-Difunctionalization with Various Nucleophiles Reaction Conditions: Diene (1.0 equiv), Catalyst (20 mol%), Selectfluor® (1.5 equiv), Nucleophile, CHCl₃, rt, 24 h.

NucleophileProduct TypeYield (%)Reference
Acetonitrile (MeCN)1,4-Aminofluorination65 nih.gov
Formic Acid (HCOOH)1,4-Oxyfluorination (Formate)40 nih.gov
Acetic Acid (AcOH)1,4-Oxyfluorination (Acetate)72 nih.gov
Methanol (MeOH)1,4-Oxyfluorination (Ether)58 nih.gov
Water (H₂O)1,4-Hydroxyfluorination46 nih.gov

The proposed mechanism involves the in situ generation of an ArIF₂ species, which activates the terminal double bond of the diene. This is followed by a stepwise or concerted nucleophilic attack of fluoride (B91410) or an external nucleophile to generate the 1,4-difunctionalized product. d-nb.infothieme-connect.com

Computational and Theoretical Investigations of 4,4,4 Trifluorobuta 1,2 Diene

Molecular Orbital Analysis and Electronic Structure Studies

Molecular orbital (MO) theory offers a detailed picture of the electronic structure of 4,4,4-trifluorobuta-1,2-diene, which is essential for understanding its stability and reactivity. The core of this molecule is an allene (B1206475), a system with two cumulative double bonds. In the parent allene (propa-1,2-diene), the central carbon atom is sp-hybridized, while the two terminal carbons are sp2-hybridized. lumenlearning.com This arrangement results in two perpendicular π systems, which are independent of each other. lumenlearning.com

The introduction of a trifluoromethyl (CF3) group at the C4 position significantly perturbs this electronic structure. The CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect alters the energy levels and distribution of the molecular orbitals.

Key aspects of the electronic structure include:

Hybridization: Like the parent allene, the central carbon (C2) of this compound is sp-hybridized, with the terminal carbons (C1 and C3) being sp2-hybridized. lumenlearning.com

Orbital Distribution: The electron density in the HOMO and LUMO will be polarized. The LUMO is expected to have a significant coefficient on the C3 carbon, making it susceptible to nucleophilic attack. The strong inductive effect of the CF3 group enhances the electrophilicity of the adjacent C3 atom.

The stability of conjugated dienes is often attributed to the delocalization of π electrons across the system. libretexts.orglibretexts.org While this compound is a cumulated, not conjugated, diene, the electronic effects of the substituent play a critical role in its stability and chemical behavior.

Table 1: Expected Effects of Trifluoromethyl Group on Molecular Orbitals

Molecular PropertyParent Allene (Propa-1,2-diene)This compoundRationale for Change
HOMO Energy HigherLowerInductive electron withdrawal by CF3 group stabilizes the orbital.
LUMO Energy HigherLowerInductive electron withdrawal by CF3 group stabilizes the orbital.
HOMO-LUMO Gap LargerPotentially alteredThe relative stabilization of HOMO vs. LUMO determines the gap change.
Electron Density at C3 NeutralElectron-deficientStrong polarization due to the adjacent electron-withdrawing CF3 group.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of complex organic reactions. mdpi.com It allows for the calculation of the electronic structure and energies of ground states, transition states, and intermediates, providing a detailed energy profile for a proposed reaction pathway. researchgate.netbeilstein-journals.org

For this compound, DFT calculations can elucidate several aspects of its reactivity:

Cycloaddition Reactions: Allenes can participate in cycloaddition reactions. DFT can be used to determine whether a reaction proceeds through a concerted or stepwise mechanism, and to predict the regioselectivity and stereoselectivity of the products. pku.edu.cn For instance, in a [2+2] cycloaddition, DFT could model the transition states to predict which of the two double bonds is more reactive.

Nucleophilic and Electrophilic Addition: The electronic polarization caused by the CF3 group makes the allene system a candidate for addition reactions. DFT can model the attack of nucleophiles or electrophiles, identifying the most likely site of attack and the stability of the resulting intermediates (e.g., vinyl cations or anions).

Reaction Energetics: DFT calculations provide quantitative data on activation barriers and reaction energies. researchgate.netrsc.org This information is crucial for predicting whether a reaction is kinetically feasible and thermodynamically favorable under specific conditions. For example, the energy profile for the hydrochlorination of acetylene (B1199291) has been successfully mapped using DFT to understand the role of the catalyst and determine activation barriers. researchgate.net A similar approach could be applied to reactions involving this compound.

Table 2: Potential DFT Investigations for Reactions of this compound

Reaction TypeQuestion to be Answered by DFTExample of DFT Output
[2+2] Cycloaddition with an Alkene Which double bond (C1=C2 or C2=C3) is more reactive? Is the reaction concerted or stepwise?Transition state geometries and activation energies for both pathways.
Nucleophilic Addition (e.g., by an amine) What is the site of initial attack (C1, C2, or C3)?Electrostatic potential map, Mulliken charge analysis, and energies of possible intermediates.
Radical Addition What is the regioselectivity of the addition of a radical species?Spin density distribution in the radical intermediate and activation energies for addition at C1 vs. C3.
Rearrangement Reactions Can the allene undergo a prototropic rearrangement to a more stable alkyne or conjugated diene?Energy profile including transition state for hydrogen migration.

Theoretical Insights into Axial Chirality and Stereochemical Control

Allenes can exhibit a form of stereoisomerism known as axial chirality when the substituents on each terminal carbon are different. mdpi.com For a generic allene with the structure A-B=C=D-E, chirality exists if A is not equal to B and D is not equal to E. This is because the substituents on the terminal carbons lie in perpendicular planes, and under these conditions, the molecule and its mirror image are non-superimposable.

The molecule this compound, with the structure H₂C=C=CH-CF₃, is itself achiral. This is because the substituents on the C1 carbon are identical (two hydrogen atoms). Therefore, it does not have a non-superimposable mirror image.

However, computational studies, particularly DFT, are crucial for understanding and predicting stereochemical control in reactions that either form or consume this molecule.

Asymmetric Synthesis: Theoretical calculations can model the transition states of reactions that create chiral allenes from prochiral precursors. This is essential in atroposelective synthesis, where a catalyst directs the formation of one enantiomer over another. nih.gov

Stereoselective Reactions: If this compound is used as a substrate in a reaction with a chiral reagent or catalyst, new stereocenters can be created. DFT can be used to predict the diastereomeric or enantiomeric excess of the product by comparing the activation energies of the competing diastereomeric transition states. academie-sciences.fr

Rotational Barriers: For a substituted, axially chiral allene, the stereoisomers can interconvert through rotation around the C=C=C axis, though this barrier is typically very high. For more complex molecules with axial chirality due to restricted rotation around single bonds (atropisomers), DFT is used to calculate the rotational barrier, which determines if the isomers are stable and isolable at a given temperature. academie-sciences.frucj.org.ua While not directly applicable to the parent allene, this method is fundamental to the study of chiral derivatives.

Table 3: Analysis of Chirality in this compound and Related Structures

CompoundStructureSubstituents at C1Substituents at C3Is the Molecule Chiral?
This compound H₂C=C=CHCF₃H, HH, CF₃No (Substituents at C1 are identical)
Hypothetical Chiral Derivative 1 (CH₃)HC=C=CHCF₃H, CH₃H, CF₃Yes
Hypothetical Chiral Derivative 2 H₂C=C=C(Cl)CF₃H, HCl, CF₃No (Substituents at C1 are identical)
Hypothetical Chiral Derivative 3 (CH₃)HC=C=C(Cl)CF₃H, CH₃Cl, CF₃Yes

Advanced Spectroscopic Characterization in Research on 4,4,4 Trifluorobuta 1,2 Diene Reactions

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules formed in reactions with 4,4,4-trifluorobuta-1,2-diene. By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the transformation of the allenic structure into various products, thereby providing crucial evidence for proposed reaction mechanisms.

The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR particularly valuable. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and a wide range of chemical shifts that are very sensitive to the local electronic environment. magritek.com This allows for clear differentiation between various fluorine-containing species that may be present in a reaction mixture.

In mechanistic studies, NMR is used to identify the final products of a reaction, which in turn suggests the pathway taken. For example, in the palladium-catalyzed reactions of aryl halides with this compound, the resulting products are substituted trifluoromethylated allenes. amazonaws.com The NMR data unequivocally supports the formation of these structures.

Key spectroscopic features confirming the structure of these products include:

¹⁹F NMR: The three fluorine atoms of the CF₃ group typically appear as a multiplet (e.g., a doublet of doublets) around -60 ppm, with coupling to the allenic protons. amazonaws.com

¹³C NMR: The central carbon of the allene (B1206475) (C=C=C) bearing the CF₃ group exhibits a characteristic quartet around 207 ppm due to coupling with the three fluorine atoms (¹JCF). The terminal CH₂ carbon of the allene also shows a quartet structure around 90 ppm (²JCF). amazonaws.com The large coupling constant of the C-F bond (typically >270 Hz) is also a clear indicator. amazonaws.com

¹H NMR: The protons on the allenic backbone show characteristic shifts and couplings that confirm the integrity of the C=C=CH₂ moiety. amazonaws.com

Kinetic studies using NMR can also provide mechanistic insights by determining reaction orders with respect to reactants, catalysts, or ligands. nih.gov By monitoring the concentration of starting materials and products over time, a rate law can be established, helping to identify the rate-determining step of the catalytic cycle. nih.gov

Table 1: Representative NMR Spectroscopic Data for a Product of this compound Reaction. amazonaws.com
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-(4,4,4-Trifluorobuta-1,2-dien-1-yl)-1,1'-biphenyl7.60–7.26 (m, 9H), 6.74–6.69 (m, 1H), 5.78 (p, J = 5.9 Hz, 1H)207.37 (q, J = 5.8 Hz), 141.29, 140.17, 130.42, 129.66, 128.47, 128.44, 128.40, 128.08, 127.86, 127.55, 122.52 (q, J = 271.0 Hz), 99.68, 89.15 (q, J = 39.1 Hz)-60.10 (dd, J = 5.9, 4.0 Hz, 3F)

Utilization of Infrared (IR) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. americanpharmaceuticalreview.comrsc.org It works by detecting the characteristic vibrations of functional groups within a molecule. masterorganicchemistry.com For reactions involving this compound, IR spectroscopy is particularly useful for tracking the unique allenic functional group.

The C=C=C stretching vibration of an allene gives rise to a sharp and distinct absorption peak in the IR spectrum, typically in the range of 1950-1980 cm⁻¹. amazonaws.com This peak serves as a clear fingerprint for the allenic structure. In a reaction where this compound is consumed, the intensity of this characteristic peak will decrease over time. Conversely, in reactions where a trifluoromethylated allene is the product, the appearance and increase in the intensity of this peak signify the formation of the desired compound. amazonaws.com

Modern analytical chemistry often employs in-situ or online IR monitoring, where a probe is inserted directly into the reaction vessel. americanpharmaceuticalreview.com This provides a continuous stream of data on the composition of the reaction mixture without the need for sampling, which can be crucial when dealing with sensitive or unstable intermediates. americanpharmaceuticalreview.com By tracking the absorbance of specific peaks corresponding to reactants, intermediates, and products, a concentration profile versus time can be generated. This real-time data is invaluable for understanding reaction kinetics, identifying reaction endpoints, and ensuring process control. rsc.org

Table 2: Characteristic Infrared (IR) Frequencies for Monitoring Reactions of this compound.
Functional GroupWavenumber (cm⁻¹)Significance in Reaction Monitoring
Allene (C=C=C) Stretch~1966 - 1969Monitors the consumption of the allenic starting material or the formation of an allenic product. amazonaws.com
C-F Stretch~1100 - 1300Indicates the presence of the trifluoromethyl group, which is expected to be present in both reactant and product. amazonaws.com
C=C (Alkene) Stretch~1600 - 1680Appearance of this peak could indicate a reaction pathway leading to a conjugated diene product instead of an allene. youtube.com

Applications of 4,4,4 Trifluorobuta 1,2 Diene in Complex Organic Synthesis

Utility as a Versatile Building Block for Advanced Molecular Architectures

4,4,4-Trifluorobuta-1,2-diene, an allene (B1206475) bearing a trifluoromethyl (CF3) group, serves as a highly versatile C4 building block in modern organic synthesis. Its utility stems from the unique reactivity conferred by the combination of the cumulative double bonds of the allene functional group and the potent electron-withdrawing nature of the CF3 moiety. This structure allows for a variety of chemical transformations, enabling the construction of advanced molecular architectures that are otherwise difficult to access.

A key demonstration of its versatility is its use in copper-catalyzed borylation reactions. Research has shown that trifluoromethyl-substituted allenes, such as this compound, can undergo a highly selective boryl substitution. The reaction proceeds via a γ-selective borylcupration of the allene, followed by a β-fluoro elimination step. This process efficiently converts the trifluoromethyl allene into a 3-boryl-1,1-gem-difluorodiene intermediate.

This transformation is significant because it converts the initial allene into a new, stable, and highly functionalized building block. The resulting borylated gem-difluorodienes are valuable precursors for subsequent carbon-carbon bond-forming reactions. For instance, they can readily participate in Suzuki-Miyaura cross-coupling reactions or serve as the 4π-electron component in Diels-Alder cycloadditions, providing access to a diverse array of complex molecules bearing a gem-difluoroalkenyl group. This two-step sequence, starting from this compound, highlights its role as a foundational unit for generating more complex synthetic intermediates.

Synthesis of Diverse Trifluoromethylated Cyclic and Heterocyclic Compounds

The unique electronic and steric properties of this compound make it an important precursor for synthesizing a wide range of trifluoromethylated cyclic and heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. The primary route to these cyclic systems involves cycloaddition reactions, where the allene can participate as a 2π-electron component.

The most prominent applications are [4+2] and [3+2] cycloadditions. In [4+2] cycloadditions, also known as Diels-Alder reactions, the allene can react as the dienophile (the 2π component) with a conjugated diene to form a six-membered ring. rsc.orgorganic-chemistry.org More elaborately, the 3-boryl-1,1-gem-difluorodiene, synthesized from this compound as described previously, can act as the 4π-diene component, reacting with various dienophiles to construct complex six-membered carbocycles containing a difluoromethyl moiety.

For the synthesis of five-membered heterocyclic rings, [3+2] cycloaddition is a powerful method. In these reactions, the trifluoromethylated allene acts as the dipolarophile, reacting with a 1,3-dipole. For example, the reaction of trifluoromethylated allenes with in situ generated nitrile imines provides a direct and regioselective route to 3-trifluoromethylpyrazoles. researchgate.net Similarly, cycloaddition with trifluorodiazoethane has been shown to produce trifluoromethyl-substituted pyrazolines and pyrazoles, depending on the reaction conditions. acs.orgsci-hub.se These reactions demonstrate the utility of this compound as a direct or indirect precursor to valuable trifluoromethylated heterocycles. acs.orgmdpi.com

Table 1: Cycloaddition Reactions for the Synthesis of CF3-Containing Cyclic Compounds

Reaction Type Reactants Conditions Product Type
[4+2] Cycloaddition Polyfluorocyclohexa-1,3-diene + Allene Thermal Polyfluoro-5-methylenebicyclo acs.orgacs.orgacs.orgoct-2-enes rsc.org
[3+2] Cycloaddition Trifluoroacetonitrile imines + Enones (Chalcones) Base (Et3N), MnO2 oxidation 1,3,4-Trisubstituted 3-trifluoromethylpyrazoles researchgate.net
[3+2] Cycloaddition Trifluorodiazoethane + Electron-deficient allenes DMF, heat 5-(Trifluoromethyl)pyrazolines acs.orgsci-hub.se
[3+2] Cycloaddition Trifluorodiazoethane + Electron-deficient allenes Et3N (base), DMF, heat 3-(Trifluoromethyl)pyrazoles acs.orgsci-hub.se
[3+2] Cycloaddition Azides + (3,3,3-Trifluoroprop-1-yn-1-yl)benzene (TFP) CuI, DBU, 65 °C 1-Substituted-4-trifluoromethyl-1,2,3-triazoles mdpi.com

Compound Name Table

Compound Name
1,1,1-Trifluoro-2,3-butadiene
3-Boryl-1,1-gem-difluorodiene
3-Trifluoromethylpyrazole
This compound
Allene
Nitrile imine
Pyrazole
Pyrazoline
Trifluorodiazoethane

Future Perspectives and Emerging Research Directions in Trifluoromethylated Allene Chemistry

Development of Novel and Efficient Synthetic Protocols

The synthesis of trifluoromethylated allenes remains a central theme in organofluorine chemistry. tandfonline.com The development of efficient synthetic strategies is crucial for accessing these valuable building blocks for applications in medicinal chemistry and materials science. tandfonline.comresearchgate.net Current research is geared towards overcoming the limitations of existing methods, such as the use of harsh reagents, limited substrate scope, and poor stereoselectivity. rsc.org

A significant area of development is the use of readily available starting materials and catalytic systems. One-pot processes starting from propargylic alcohols have emerged as a potent strategy. researchgate.net For instance, Lewis acid catalysis in specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) allows for the efficient conversion of trifluoromethylated propargylic alcohols into the corresponding allenes. researchgate.net This method is advantageous as it often produces water as the only stoichiometric byproduct. researchgate.net

Another promising approach involves the use of transition metal catalysis. Copper-catalyzed reactions, for example, have been employed for the trifluoromethylation of propargylic halides to generate trifluoromethylated allenes. beilstein-journals.orgnih.gov A notable advancement is the use of ligands to control the regioselectivity of these reactions, enabling the selective formation of desired allene (B1206475) isomers. nih.gov Visible-light-promoted photoredox catalysis is also gaining traction as a mild and powerful tool for allene synthesis, offering an alternative to traditional thermal methods. rsc.org These light-induced methods can be applied to a variety of substrates, including 1,3-enynes and propargylic carbonates, to construct the allene backbone. rsc.org

Researchers are also exploring novel reagent combinations. The development of methods using cost-effective and stable trifluoromethylating agents is a key objective. tandfonline.comrsc.org For example, the use of fluoroform-derived reagents or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in combination with transition metal catalysts provides a practical means for introducing the CF₃ group. organic-chemistry.orgresearchgate.net The synthesis of allenes through the 1,2-elimination of appropriately substituted precursors is another area of active investigation. scispace.com

Table 1: Comparison of Modern Synthetic Protocols for Trifluoromethylated Allenes

Synthetic Approach Starting Materials Catalyst/Reagent Key Features
Lewis Acid Catalysis Propargylic alcohols Lewis Acid (e.g., FeCl₃) in HFIP One-pot, generates water as byproduct. researchgate.net
Copper-Catalyzed Trifluoromethylation Propargyl electrophiles Cu(I) salts, bipyridyl ligands Ligand-controlled regioselectivity. nih.gov
Visible-Light Photoredox Catalysis 1,3-enynes, propargylic carbonates Photocatalyst (e.g., Ir(III) complex) Mild reaction conditions. rsc.org
Palladium-Catalyzed Coupling Vinyl bromides, trifluoromethylated diazoalkanes Pd(0) complex Good to excellent yields for tetrasubstituted allenes. researchgate.net
Elimination Reactions Vicinal dihalides Zinc dust Effective for terminal allenes. scispace.com

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The unique structure of trifluoromethylated allenes, characterized by the electron-withdrawing trifluoromethyl group adjacent to the cumulated double bonds, imparts distinct reactivity that is a fertile ground for exploration. Researchers are actively investigating new transformations of these allenes to synthesize a wider range of valuable fluorinated compounds.

A key focus is on controlling the selectivity of reactions involving the allene core. The trifluoromethyl group significantly influences the electronic properties of the allene, making certain positions more susceptible to nucleophilic or electrophilic attack. This allows for regioselective functionalization. For instance, cycloaddition reactions of trifluoromethylated allenes with nitrones have been shown to proceed readily under mild conditions to yield trifluoromethylated isoxazolidines with high yields. researchgate.net

The development of catalytic systems that can control both regio- and stereoselectivity is a major goal. Gold-catalyzed reactions have shown promise in this area. For example, the fluoroarylation of 1,1-difluoroallenes using a gold catalyst under visible light promotion allows for the stereo- and regioselective construction of multi-substituted trifluoromethyl alkenes. rsc.org The high regioselectivity in this case is driven by the thermodynamic favorability of forming the trifluoromethyl group. rsc.orgresearchgate.net

Furthermore, researchers are exploring tandem reactions where the initially formed trifluoromethylated allene acts as a reactive intermediate that undergoes subsequent transformations in the same pot. For example, allenes synthesized from propargylic alcohols can be rearranged in situ to form complex structures like 1,3-biaryl-1-trifluoromethyl-1H-indenes by simply tuning the reaction time and temperature. researchgate.net This highlights the potential of trifluoromethylated allenes as pivotal intermediates in cascade reaction sequences.

The exploration of radical reactions is another emerging frontier. The addition of a trifluoromethyl radical to the allene system can lead to various functionalized products. researchgate.net Understanding and controlling the pathways of these radical additions is crucial for developing new synthetic methodologies. For instance, the silver-catalyzed trifluoromethylation of allenes using NaSO₂CF₃ has been used for the regioselective synthesis of α-trifluoromethylated acroleins, which are valuable precursors for bioactive molecules. researchgate.net

Table 2: Emerging Reactions and Selectivity in Trifluoromethylated Allene Chemistry

Reaction Type Reagents/Catalyst Product Class Key Aspect of Selectivity/Reactivity
Cycloaddition Nitrones Trifluoromethylated isoxazolidines High yield under mild conditions. researchgate.net
Fluoroarylation Aryldiazonium salts, Fluoride (B91410) source / Gold catalyst Multi-substituted trifluoromethyl alkenes High stereo- and regioselectivity. rsc.org
Tandem Rearrangement Lewis Acid / Heat Trifluoromethylated indenes In-situ rearrangement of allene intermediate. researchgate.net
Radical Trifluoromethylation NaSO₂CF₃ / Silver catalyst α-Trifluoromethylated acroleins Regioselective radical addition. researchgate.net
Diels-Alder Reaction Furan Cycloadducts The allene acts as a dienophile. nih.gov

Q & A

Q. What are the optimized catalytic conditions for synthesizing 4,4,4-Trifluorobuta-1,2-diene derivatives from propargylic precursors?

Q. How can the structural integrity and purity of this compound derivatives be confirmed?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C{¹H}, ¹⁹F) to confirm regiochemistry and trifluoromethyl group placement. High-resolution mass spectrometry (HRMS) validates molecular formulas. For example, ¹⁹F NMR typically shows a singlet for the CF₃ group at δ −62 to −65 ppm, while ¹H NMR distinguishes vinylic protons (δ 5.5–6.5 ppm). X-ray crystallography is recommended for ambiguous cases .

Q. What are the stability considerations for this compound under ambient conditions?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at −20°C. Monitor decomposition via TLC or NMR; degradation products often include oxidized or hydrolyzed derivatives. Avoid prolonged exposure to protic solvents .

Advanced Research Questions

Q. How does the FeCl₃/HFIP system facilitate allenylation in trifluoromethylated systems?

  • Methodological Answer : FeCl₃ acts as a Lewis acid to activate propargylic alcohols, enabling nucleophilic attack by MTBE. HFIP stabilizes cationic intermediates via hydrogen bonding, reducing side reactions. Computational studies (DFT) suggest a stepwise mechanism: (i) FeCl₃-mediated substrate activation, (ii) allenyl carbocation formation, and (iii) rearomatization to yield the allene .

Q. Can computational methods predict regioselectivity in trifluoromethylated allene synthesis?

  • Methodological Answer : Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict substituent effects. For example, electron-donating groups on the aryl ring lower activation energy, favoring para-substituted products. Compare computed vs. experimental ¹³C NMR shifts (Δδ < 2 ppm) to validate accuracy .

Q. What strategies mitigate competing pathways (e.g., polymerization) during synthesis?

  • Methodological Answer : Use dilute conditions (0.1 M) and low temperatures (0–5°C) to suppress polymerization. Add radical inhibitors (e.g., BHT) at 1–2 mol%. Monitor reaction progress via in situ IR for carbonyl intermediates (C=O stretch ~1700 cm⁻¹) .

Q. How can this compound be functionalized for material science applications?

  • Methodological Answer : Perform Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C to generate fluorinated cyclohexenes. Alternatively, Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups for optoelectronic materials. Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (λmax shifts) .

Contradictions & Limitations

  • Evidence Gaps : Current data focus on substituted derivatives (e.g., aryl-trifluoromethyl allenes), not the parent compound. Synthesizing this compound itself may require modified protocols (e.g., milder acids or flow chemistry).
  • Unresolved Challenges : Scalability of FeCl₃/HFIP systems remains unproven for industrial use. Alternative catalysts (e.g., Bi(OTf)₃) are under investigation for greener synthesis .

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